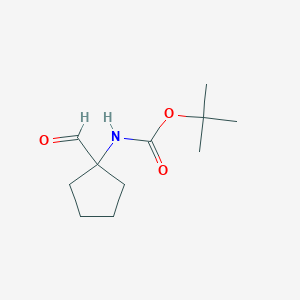

tert-Butyl (1-formylcyclopentyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-formylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYKFQYQMRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584529 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168539-99-9 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-cycloleucinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for Tert Butyl 1 Formylcyclopentyl Carbamate and Its Analogs

Foundational Approaches to N-Boc Carbamate (B1207046) Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal with mild acids. total-synthesis.comwikipedia.org This dual nature makes it an invaluable tool in multistep synthetic sequences. The most prevalent method for introducing the Boc group is through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgjk-sci.com

Evolution of Phosgene-Free Carbamatation Protocols

Modern phosgene-free protocols have largely shifted towards the use of carbon dioxide as a C1 source. researchgate.net These methods often involve the reaction of an amine with carbon dioxide in the presence of a coupling agent and an alkylating agent. organic-chemistry.org For instance, a one-pot synthesis of carbamates can be achieved by reacting an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate. organic-chemistry.org This approach offers mild reaction conditions and avoids the N-alkylation of the amine. organic-chemistry.org Other developments include the use of dialkyl carbonates, such as dimethyl carbonate, as less hazardous surrogates for phosgene (B1210022). researchgate.netnih.gov The aminolysis of these organic carbonates provides a viable route to carbamate esters. researchgate.net Furthermore, triphosgene, a stable crystalline solid, has emerged as a convenient and safer substitute for phosgene gas in many applications. nih.gov

The direct carboxylation of amines with carbon dioxide has also been explored. The reaction of CO₂ with amines can generate a carbamate moiety that can then be transferred to a suitable organic substrate to form carbamate esters, offering an environmentally friendly alternative to traditional phosgenation methods. researchgate.net

Advances in Catalytic Formation of tert-Butyl Carbamates

The efficiency and selectivity of N-Boc protection have been significantly enhanced through the development of various catalytic systems. While the reaction of amines with Boc anhydride can proceed without a catalyst, particularly in protic solvents like methanol (B129727) or ethanol (B145695) which can activate the anhydride through hydrogen bonding, the use of catalysts is often necessary for less nucleophilic amines or to improve reaction rates and yields. highfine.com

Commonly used catalysts include bases such as 4-dimethylaminopyridine (B28879) (DMAP), which is often employed for amines with low nucleophilicity. highfine.comrsc.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. jk-sci.comchemistrysteps.com The resulting tetrahedral intermediate then eliminates a tert-butyl carbonate leaving group, which can decompose to carbon dioxide and tert-butoxide. jk-sci.com

Recent advancements have focused on developing more efficient and recyclable catalysts. Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines by activating the Boc anhydride through hydrogen bonding. organic-chemistry.org Another innovative approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.org This method is notable for its efficiency and the recyclability of the catalyst. organic-chemistry.org Furthermore, solid-supported catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been developed as highly efficient, inexpensive, and reusable catalysts for N-Boc protection under solvent-free conditions. organic-chemistry.org

The table below summarizes various catalytic systems used for the synthesis of tert-butyl carbamates.

| Catalyst/Reagent System | Substrate | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Primary and secondary amines | Most common and straightforward method. wikipedia.orgjk-sci.com |

| Boc₂O with DMAP | Less nucleophilic amines | DMAP acts as a catalyst to enhance reactivity. highfine.comrsc.org |

| Boc₂O in protic solvents (e.g., methanol, ethanol) | Aliphatic or aromatic amines | Can proceed without a base; solvent activates the anhydride. highfine.com |

| Ionic Liquids (e.g., 1-alkyl-3-methylimidazolium) | Amines | Catalyzes N-tert-butyloxycarbonylation with high chemoselectivity. organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Structurally diverse amines | Acts as both solvent and recyclable catalyst for mono-N-Boc protection. organic-chemistry.org |

| Perchloric acid on silica gel (HClO₄–SiO₂) | Amines | Efficient, inexpensive, and reusable catalyst for solvent-free N-Boc protection. organic-chemistry.org |

| Carbon dioxide, cesium carbonate, alkylating agent | Primary and secondary amines | Phosgene-free method operating at ambient temperature and pressure. google.comorganic-chemistry.org |

| Dialkyl carbonates (e.g., dimethyl carbonate) | Amines | Safer, phosgene-free alternative for carbamate synthesis. researchgate.netnih.gov |

Targeted Synthesis of tert-Butyl (1-formylcyclopentyl)carbamate

The synthesis of the specific molecule, this compound, requires a more tailored approach, building upon the general principles of carbamate formation. The presence of both a protected amine and a formyl group on the same cyclopentane (B165970) ring necessitates careful strategic planning to avoid unwanted side reactions and to control stereochemistry where applicable.

Multistep Convergent and Divergent Synthetic Routes

The construction of this compound and its analogs often employs multistep synthetic sequences that can be categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent approach starts with a common intermediate that is elaborated into a variety of related structures.

For a molecule like this compound, a convergent approach might involve the synthesis of a 1-aminocyclopentanecarbaldehyde precursor, which is then protected with the Boc group. Alternatively, a divergent strategy could start with a readily available cyclopentane derivative, which is then functionalized to introduce the formyl and Boc-protected amino groups.

A related synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester highlights a common strategy where N-Boc-D-serine is first activated with isobutyl chloroformate to form a mixed anhydride. google.com This intermediate then undergoes a condensation reaction with benzylamine (B48309) to yield the final product. google.com This type of convergent approach, where a protected amino acid is coupled with another fragment, is a powerful tool in the synthesis of complex molecules.

Derivatization from Cyclopentane Precursors

A common and practical approach to synthesizing this compound involves the derivatization of pre-existing cyclopentane scaffolds. This strategy takes advantage of the commercial availability of various substituted cyclopentanes, which can be chemically modified to introduce the desired formyl and N-Boc-amino functionalities.

For example, a synthetic route could commence with a cyclopentane derivative bearing a functional group that can be converted into either the formyl or the amino group. The other group would then be introduced in a subsequent step. The synthesis of polyhydroxylated cyclopentane β-amino acids from nitro sugars provides a relevant example of building complexity on a cyclopentane ring. mdpi.com In this synthesis, a key step is the Michael addition of a carboxyl group equivalent to a cyclopentane sugar nitroolefin, followed by the transformation of the nitro group into an amino group and the synthetic equivalent into a carboxylic acid. mdpi.com This demonstrates the feasibility of introducing and manipulating functional groups on a cyclopentane core to achieve a desired substitution pattern.

Asymmetric Synthetic Strategies for Enantiomeric Control

When dealing with chiral analogs such as N-[(1R,2S)-2-formylcyclopentyl]carbamate, the control of stereochemistry is paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of readily available enantiomerically pure starting materials.

The synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates from chiral aziridinephosphonates illustrates the use of a chiral starting material to control the stereochemistry of the final product. mdpi.com The opening of the chiral aziridine (B145994) ring with a nucleophile proceeds with a defined stereochemical outcome, leading to the formation of a specific isomer. mdpi.com

In the context of formylcyclopentyl carbamates, an asymmetric synthesis could involve an enantioselective reaction to establish the key stereocenters on the cyclopentane ring. For instance, an asymmetric catalytic reaction could be used to introduce the formyl and amino groups in a stereocontrolled manner. The development of catalytic, enantioselective methods for the synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, while not directly producing the target molecule, showcases the potential of modern catalytic methods to achieve high levels of enantioselection in carbamate synthesis. nih.gov These strategies are crucial for the preparation of specific isomers of biologically active molecules.

Catalytic Strategies Employed in the Synthesis of this compound Scaffolds

The construction of the this compound scaffold relies on sophisticated catalytic methods to efficiently form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, as well as to introduce the crucial formyl group with high selectivity.

Palladium-Catalyzed Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of C-N and C-C bonds, providing reliable pathways to complex molecules under mild conditions. rsc.org These methods are particularly relevant for the synthesis of carbamate-containing structures. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, facilitates the coupling of amines with aryl halides or pseudohalides. acs.orgyoutube.com This reaction has been extended to include the use of carbamates as nucleophiles. For instance, an efficient synthesis of aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This approach provides direct access to various carbamate protecting groups. mit.edu

The versatility of palladium catalysis is also demonstrated in its application to complex heterocyclic structures, such as azaindoles, where C-N and C-O bonds are formed with high efficiency using specific ligand and base combinations like Xantphos and cesium carbonate. beilstein-journals.org While direct palladium-catalyzed formylation of a cyclopentyl ring is less common, palladium catalysts are crucial for constructing the core amine precursor, which can then be formylated. The development of new ligands and precatalysts continues to expand the scope and reliability of these transformations, making them essential tools for synthesizing analogs of this compound. acs.org

Table 1: Key Palladium-Catalyzed Reactions for Carbamate Synthesis

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides/Triflates + Amines/Carbamates | Pd Catalyst + Ligand (e.g., Xantphos) + Base | Forms C-N bonds under mild conditions. acs.orgyoutube.com |

| Cyanate Cross-Coupling | Aryl Chlorides/Triflates + Sodium Cyanate + Alcohol | Pd Catalyst | Provides direct synthesis of aryl carbamates. mit.edu |

Organocatalytic Approaches for Stereoselective Introduction of Formyl Groups

Organocatalysis has emerged as a powerful strategy for the stereoselective functionalization of carbonyl compounds, offering a metal-free alternative for creating chiral centers. The introduction of a formyl group onto a cyclopentanone (B42830) precursor is a key step in synthesizing chiral analogs of this compound.

A significant challenge in this area is the stereoselective α-alkylation of simple ketones, which has been addressed through various catalytic principles. scispace.com Enamine catalysis, utilizing chiral secondary amines like proline and its derivatives, is a prominent approach. scispace.com In this methodology, a ketone reacts with the organocatalyst to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophilic formylating agent. N-methylbenzothiazolium iodide has been successfully employed as a formyl group equivalent, reacting with in-situ generated enamines to achieve stereoselective formylation of ketones. scispace.com While initial results have shown moderate yields but high stereoselectivity, the development of more effective formylating agents and catalysts remains an active area of research. scispace.comresearchgate.net The use of stable carbenium ions in conjunction with MacMillan-type imidazolidinone catalysts also represents a viable pathway for the α-alkylation of aldehydes and ketones. nih.gov

Table 2: Organocatalytic Formylation Strategies

| Catalyst Type | Substrate | Formylating Agent | Key Outcome |

|---|---|---|---|

| L-Proline | Cyclopentanone | N-methylbenzothiazolium iodide | Stereoselective introduction of a formyl group via enamine catalysis. scispace.com |

| MacMillan Imidazolidinones | Aldehydes/Ketones | Stable Carbocations | Stereoselective α-alkylation. nih.gov |

Application of Biocatalysis in Functional Group Transformations

Biocatalysis offers a green and highly selective alternative for performing functional group transformations. andersonsprocesssolutions.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of fine chemicals and pharmaceuticals.

In the context of carbamate synthesis, enzymes such as lipases and esterases are of particular interest. andersonsprocesssolutions.comnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used in continuous flow processes to synthesize carbamate products. beilstein-journals.orgresearchgate.net While this specific work focused on tagging and removing impurities, it highlights the potential of biocatalysts to mediate reactions involving carbamate functionalities chemoselectively. beilstein-journals.orgresearchgate.net The hydrolysis of carbamates, the reverse reaction, is catalyzed by carboxyl ester hydrolases, indicating that these enzymes could potentially be engineered or employed in reverse for synthetic purposes under specific conditions. nih.gov Other biocatalytic transformations that could be relevant include transamination to create the initial amino group on the cyclopentane ring and nitrile hydratase or nitrilase activity to convert a nitrile group into a carboxylic acid, which could then be transformed into the formyl group. andersonsprocesssolutions.com

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Integration of CO₂ as a C1 Feedstock in Carbamate Linkage Formation

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a highly attractive strategy for sustainable chemical synthesis. mdpi.com It provides a direct and atom-economical route to carbamates, avoiding the use of hazardous reagents like phosgene. sci-hub.sepsu.edu

Several methods have been developed for the direct synthesis of carbamates from amines, CO₂, and an alkylating agent. acs.orgnih.gov These reactions are often promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, and can proceed under mild conditions, including atmospheric pressure and room temperature. sci-hub.seacs.orgnih.gov The reaction proceeds through the formation of a carbamic acid intermediate from the amine and CO₂, which is then deprotonated by the base and subsequently alkylated. mdpi.com This approach has been successfully applied to a broad range of amines, including those in amino acids, demonstrating good functional group tolerance. sci-hub.se Continuous flow methodologies have further enhanced the efficiency and safety of this transformation, allowing for rapid synthesis and straightforward introduction of gaseous CO₂. acs.orgnih.gov

Table 3: CO₂-Based Carbamate Synthesis

| Reaction Components | Catalyst/Promoter | Conditions | Key Advantages |

|---|---|---|---|

| Amine, CO₂, Alkyl Halide | DBU | Continuous Flow, 50 min | Fast, safe, avoids toxic reagents. acs.orgnih.gov |

| Amine, CO₂, Ethyl Iodide | Cs₂CO₃ | Room Temperature, Atmospheric Pressure | High chemoselectivity, good functional group tolerance. sci-hub.senih.gov |

Solvent Minimization and Alternative Reaction Media in Reaction Design

A major focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. libretexts.org For carbamate synthesis, several strategies are being explored to minimize solvent use and employ more environmentally benign reaction media. researchgate.net

Atom Economy and Process Efficiency in Industrial and Laboratory Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature, making a direct analysis of established industrial processes challenging. However, by examining plausible and analogous synthetic routes, a thorough assessment of the potential atom economy and process efficiency can be constructed. The most logical synthetic strategies would likely involve the protection of a cyclopentane-based amino acid or amino alcohol derivative, followed by modification of a functional group to yield the final aldehyde.

A key principle in modern chemical synthesis, particularly in industrial applications, is the concept of atom economy. organic-chemistry.org This metric, distinct from reaction yield, measures the efficiency with which atoms from the reactants are incorporated into the desired product. organic-chemistry.org High atom economy is a cornerstone of green chemistry, aiming to minimize waste and maximize resource utilization. Process efficiency, a broader concept, encompasses not only atom economy and yield but also factors such as reaction time, temperature, solvent use, and ease of purification.

Hypothetical Synthetic Route 1: From 1-(Aminomethyl)cyclopentan-1-ol

A plausible route could start from 1-(aminomethyl)cyclopentan-1-ol. This pathway would involve two main steps: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group and the subsequent oxidation of the primary alcohol to the aldehyde.

Step 1: Boc Protection

The protection of amines using di-tert-butyl dicarbonate ((Boc)₂O) is a common and generally efficient transformation. google.comgoogle.com

The reaction proceeds as follows: 1-(Aminomethyl)cyclopentan-1-ol + (Boc)₂O → tert-Butyl ((1-hydroxycyclopentyl)methyl)carbamate + tert-Butanol (B103910) + CO₂

While often high-yielding, the atom economy of this step is inherently limited by the nature of the protecting group. The generation of tert-butanol and carbon dioxide as byproducts significantly reduces the atom economy.

Step 2: Oxidation of the Alcohol

The oxidation of the resulting alcohol, tert-butyl ((1-hydroxycyclopentyl)methyl)carbamate, to the target aldehyde, this compound, is a critical step. The Swern oxidation is a widely used method for this type of transformation due to its mild conditions and high selectivity, which prevents over-oxidation to the carboxylic acid. numberanalytics.comnumberanalytics.com

The Swern oxidation typically involves the use of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. alfa-chemistry.com

Hypothetical Synthetic Route 2: From 1-Aminocyclopentane-1-carboxylic acid

An alternative strategy could begin with 1-aminocyclopentane-1-carboxylic acid. This route would also start with Boc protection, followed by the reduction of the carboxylic acid to the aldehyde.

Step 1: Boc Protection of the Amino Acid

Similar to the first route, the initial step would be the Boc protection of the amino group of 1-aminocyclopentane-1-carboxylic acid.

1-Aminocyclopentane-1-carboxylic acid + (Boc)₂O → 1-(((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid + tert-Butanol + CO₂

Again, the atom economy is impacted by the byproducts of the protection step.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that often requires specific and carefully controlled conditions to avoid over-reduction to the alcohol. One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, followed by reduction.

Atom Economy Analysis of Key Transformations

To illustrate the impact of different synthetic choices on efficiency, the following table provides a theoretical atom economy calculation for key reactions that could be part of the synthesis of this compound.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Boc Protection of an Amine | Amine + (Boc)₂O | Boc-protected Amine | tert-Butanol + CO₂ | (MW of Boc-Amine) / (MW of Amine + MW of (Boc)₂O) * 100 |

| Swern Oxidation | Alcohol + (COCl)₂ + DMSO + 2 Et₃N | Aldehyde | DMS + CO + CO₂ + 2 Et₃NHCl | (MW of Aldehyde) / (MW of Alcohol + MW of (COCl)₂ + MW of DMSO + 2 * MW of Et₃N) * 100 |

| Reductive Amination | Ketone + Amine + Reducing Agent (e.g., NaBH₃CN) | Amine | Varies with reducing agent | (MW of Product Amine) / (MW of Ketone + MW of Starting Amine + MW of Reducing Agent) * 100 |

Note: The exact percentages depend on the specific molecular weights of the starting materials.

Process Efficiency Considerations

Solvent and Reagent Selection: The use of large volumes of solvents, especially those that are hazardous or difficult to recycle, diminishes the green credentials of a synthesis. The choice of reagents, particularly in terms of cost, toxicity, and stability, also plays a significant role. google.com

Purification: The need for extensive purification, such as column chromatography, at each stage can be time-consuming, solvent-intensive, and costly, thereby reducing process efficiency. nih.gov Syntheses that produce crystalline products that can be purified by simple recrystallization are generally more efficient.

Reaction Conditions: Extreme temperatures (either very high or very low) and pressures increase the energy consumption and equipment costs of a process. numberanalytics.com Reactions that proceed under mild conditions are preferable. organic-chemistry.org

Chemical Reactivity and Derivatization Pathways of Tert Butyl 1 Formylcyclopentyl Carbamate

Transformations of the Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a wide range of chemical reactions. These transformations allow for the introduction of diverse structural motifs, making tert-butyl (1-formylcyclopentyl)carbamate a useful building block in organic synthesis.

Reductive and Oxidative Conversions to Alcohols, Carboxylic Acids, and Esters

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. The resulting alcohol can be further converted to an ester.

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate |

| Oxidation | Jones reagent (CrO3/H2SO4), Tollens' reagent ([Ag(NH3)2]+) | 1-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |

| Esterification | Alcohol, Acid catalyst | Alkyl 1-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate |

Carbonyl Additions: Nucleophilic and Electrophilic Reactions

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by both nucleophiles and electrophiles. libretexts.orgyoutube.com Nucleophilic addition is a common reaction for carbonyl compounds, where an electron-rich species attacks the electrophilic carbonyl carbon. libretexts.orgquora.com While less common, the carbonyl oxygen can also act as a Lewis base and react with strong electrophiles. youtube.com

Nucleophilic Addition:

| Nucleophile | Product |

| Grignard reagents (R-MgX) | Secondary alcohol |

| Organolithium reagents (R-Li) | Secondary alcohol |

| Cyanide (HCN) | Cyanohydrin |

| Amines (R-NH2) | Imine |

Electrophilic Reactions:

The carbonyl oxygen can be protonated by strong acids or react with other electrophiles, which activates the carbonyl group towards nucleophilic attack. libretexts.org

Olefination and Wittig/Horner-Wadsworth-Emmons Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting aldehydes into alkenes. tcichemicals.comwikipedia.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). harvard.edu This reaction is a versatile method for the synthesis of a wide variety of alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene | Versatile, can produce both E and Z isomers. harvard.edu |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-Alkene | Generally gives the E-isomer, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

Reactivity Pertaining to the N-Boc Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com

Selective Deprotection Strategies and Amine Regeneration

The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com This process involves the formation of a tert-butyl cation, which can be scavenged to prevent side reactions. acsgcipr.org

A variety of other methods for Boc deprotection have been developed to accommodate sensitive substrates. These include:

Thermal deprotection: Heating can be used to remove the Boc group, sometimes in a continuous flow system. masterorganicchemistry.comnih.gov

Lewis acids: Reagents like trimethylsilyl (B98337) iodide can effect deprotection. acsgcipr.org

Silica (B1680970) gel: Refluxing in toluene (B28343) with silica gel has been shown to be an effective and selective method for deprotection. researchgate.netjlu.edu.cn

Oxalyl chloride: This reagent can be used for the mild deprotection of N-Boc groups. nih.gov

Basic conditions: While generally stable to base, some methods for basic deprotection have been reported. nih.gov

The choice of deprotection method depends on the other functional groups present in the molecule to ensure selectivity. acsgcipr.org

Modification and Elaboration of the Carbamate Nitrogen Atom

While the primary function of the Boc group is protection, the carbamate nitrogen can undergo certain reactions. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it less nucleophilic than a free amine. masterorganicchemistry.comnih.govacs.org However, under certain conditions, the carbamate nitrogen can be modified.

N-Alkylation/N-Arylation: While challenging due to the decreased nucleophilicity of the nitrogen, some methods for the N-alkylation and N-arylation of Boc-protected amines have been developed, often requiring strong bases or specific catalysts. organic-chemistry.org

Reaction with Isocyanates: The carbamate nitrogen can react with isocyanates to form allophanates. researchgate.net This reaction is generally considered a side reaction in many synthetic procedures.

Formation of Ureas: Under strongly basic conditions, the Boc-carbamate can form an isocyanate intermediate, which can then react with amines to form ureas. researchgate.net

Intramolecular Cyclization Reactions Involving the Carbamate Group

The carbamate moiety in this compound can participate in intramolecular cyclization reactions, typically following a triggering event such as deprotection of the amine or activation of a tethered functional group.

One prominent pathway involves the in situ deprotection of the Boc group to release the primary amine, which can then react with the formyl group or a derivative. A classic example of such a transformation is the Pictet-Spengler reaction . wikipedia.orgnih.gov Although this reaction traditionally involves β-arylethylamines, the principle can be extended. If the cyclopentane (B165970) ring is appended with a suitable aromatic group (e.g., an indole (B1671886) or phenyl ring at a tethered position), acid-catalyzed deprotection of the carbamate would unmask the amine. This amine can then condense with the formyl group to form an iminium ion, which is subsequently attacked by the aromatic ring to construct a new heterocyclic system fused to the cyclopentane core. wikipedia.orgnih.gov The reaction is driven by the formation of a stable cyclic product.

Alternatively, the carbamate itself, particularly the nitrogen atom, can act as an intramolecular nucleophile. In processes analogous to the cyclization of N-Boc protected amines with epoxides, the carbamate can attack an electrophilic center incorporated into a side chain attached to the cyclopentane ring. rsc.org For instance, if the formyl group is converted to an epoxide via a Corey-Chaykovsky reaction, the N-Boc group could, under thermal or Lewis acidic conditions, facilitate a ring-opening cyclization to form oxazolidinone derivatives. The regioselectivity of such a cyclization (e.g., 5-exo vs. 6-endo closure) would be influenced by the substitution pattern and reaction conditions. rsc.org

Another advanced strategy involves the generation of a carbanion α-to the nitrogen of the carbamate. Treatment with a strong base could lead to an intramolecular nucleophilic addition of this carbanion to a suitable acceptor, a strategy demonstrated in the synthesis of benzazepines from related N-Boc derivatives. researchgate.net

Stereochemical Aspects of Cyclopentane Ring Functionalization

The quaternary carbon atom bearing both the formyl and carbamate groups is a key stereocenter. Reactions at the formyl group or modifications to the cyclopentane ring can be influenced by the existing stereochemistry, leading to diastereoselective outcomes. Furthermore, chiral catalysts can be employed to achieve enantioselective transformations.

Diastereoselective and Enantioselective Modifications at the Cyclopentyl Core

The functionalization of the cyclopentyl core of this compound can be achieved with a high degree of stereocontrol. The aldehyde functionality is a prime site for nucleophilic additions, and the stereochemical outcome of these reactions can be directed by the adjacent bulky tert-butyl carbamate group.

Diastereoselective Additions: Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the formyl group is expected to proceed with facial selectivity, governed by steric hindrance. The incoming nucleophile will preferentially attack from the face opposite to the bulky Boc-carbamate group, leading to the formation of one diastereomer of the corresponding secondary alcohol in excess. This principle is a foundational element of stereocontrol in organic synthesis.

Enantioselective Modifications: For more precise control, especially when starting from a racemic mixture of the carbamate, enantioselective catalysis is employed. Chiral ligands complexed to metal catalysts can create a chiral environment around the substrate, enabling facial discrimination of the aldehyde. For example, enantioselective C-H arylation has been demonstrated for saturated aza-heterocycles using a palladium catalyst with a chiral ligand, a strategy that could be adapted to functionalize the cyclopentane ring. nih.gov Similarly, rhodium-catalyzed hydroacylation reactions using chiral ligands have been shown to be effective with α-amino aldehydes, suggesting a viable route for the enantioselective addition of alkynes to the formyl group of the title compound. acs.org

The following table illustrates potential diastereoselective reactions at the formyl group.

| Reaction Type | Reagent | Expected Major Product | Stereochemical Rationale |

| Grignard Addition | MeMgBr | tert-Butyl (1-(1-hydroxyethyl)cyclopentyl)carbamate | Steric hindrance from the Boc-carbamate group directs the nucleophile to the less hindered face of the aldehyde. |

| Reduction | L-Selectride® | tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate | The bulky borohydride reagent approaches from the sterically most accessible side. |

| Wittig Reaction | Ph3P=CHCO2Et | tert-Butyl (1-(3-ethoxy-3-oxoprop-1-en-1-yl)cyclopentyl)carbamate | The formation of the E- or Z-alkene can exhibit diastereoselectivity based on the reaction conditions and substituents. |

Ring Transformations: Expansion and Contraction Strategies

The cyclopentane ring of this compound is not static and can be subjected to elegant ring expansion or contraction reactions to access different carbocyclic or heterocyclic scaffolds.

Ring Expansion: A powerful method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgnumberanalytics.com This reaction sequence begins with the nucleophilic addition of cyanide to the formyl group of the title compound to form a cyanohydrin. Subsequent reduction of the nitrile furnishes a 1-aminomethyl-1-cyclopentanol derivative. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium ion, which then triggers a rearrangement. The carbon-carbon bond of the cyclopentane ring migrates, displacing the nitrogen gas and expanding the ring to form a cyclohexanone. d-nb.info The regioselectivity of the migration is generally high, providing a reliable method for synthesizing substituted cyclohexanones. wikipedia.org

Ring Contraction: To achieve ring contraction, the Favorskii rearrangement is a classic and effective strategy. wikipedia.orgnrochemistry.com This would first require the conversion of this compound into a suitable α-halocyclohexanone derivative. For example, the formyl group could be used to build a six-membered ring, followed by halogenation at the α-position to the newly formed ketone. Treatment of this α-halocyclohexanone with a base, such as sodium methoxide, would induce the rearrangement. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield a cyclopentane carboxylic acid ester, achieving a net one-carbon ring contraction. wikipedia.orgnumberanalytics.com

An alternative approach is an oxidative ring contraction. It has been shown that α-formyl cyclic ketones can undergo a stereospecific oxidative rearrangement with hydrogen peroxide, leading to a ring-contracted carboxylic acid. rsc.org This method could potentially be applied after converting the carbamate into a ketone functionality.

The table below summarizes these transformation strategies.

| Transformation | Key Reaction | Required Intermediate | Resulting Structure |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclopentan-1-ol | Cyclohexanone derivative |

| Ring Contraction | Favorskii Rearrangement | α-Halocyclohexanone | Cyclopentanecarboxylic acid derivative |

| Ring Contraction | Oxidative Rearrangement | α-Formylcyclohexanone | Cyclopentanecarboxylic acid |

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound makes it an ideal substrate for cascade (or tandem) and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single pot. rsc.orgnih.gov

Design of Tandem Processes for Complex Molecular Architectures

Tandem reactions involving the title compound can be designed by sequencing reactions that utilize its aldehyde and carbamate functionalities. A prime example is a tandem condensation-cyclization sequence. For instance, the aldehyde can be condensed with an amine to form an imine, which is then immediately trapped in an intramolecular reaction. The Pictet-Spengler reaction described earlier is a classic example of such a process. nih.gov

Another powerful tandem approach involves combining a multicomponent reaction with a subsequent cyclization. For example, an Ugi reaction could be performed on the title compound, followed by a ring-closing metathesis or a palladium-catalyzed cross-coupling reaction if appropriate functional groups are incorporated into the other Ugi components. This strategy allows for the creation of complex, often macrocyclic or polycyclic, structures in a highly convergent manner.

Applications in Advanced Organic Synthesis and Drug Discovery

tert-Butyl (1-formylcyclopentyl)carbamate as a Versatile Synthetic Intermediate

The dual functionality of this compound positions it as a flexible precursor for a range of more complex molecular architectures. The aldehyde group serves as a handle for carbon-carbon bond formation and cyclization reactions, while the Boc-protected amine provides a stable yet readily deprotectable nitrogen source for incorporation into larger structures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The presence of a 1,2-relationship between an amine (in its protected form) and a carbonyl group is a classic structural motif for the synthesis of nitrogen-containing heterocycles. The aldehyde functionality of this compound can react with various dinucleophiles to construct a wide array of heterocyclic rings.

For instance, condensation of the formyl group with hydrazines could yield pyrazole (B372694) derivatives, a core structure in many pharmaceuticals. Similarly, reaction with amidines or related compounds could provide access to pyrimidine (B1678525) scaffolds. researchgate.net Research on analogous N-Boc protected ynones (which are precursors to 1,3-dicarbonyls) has demonstrated their utility in forming highly functionalized pyrazoles and pyridines through cycloaddition reactions. enamine.net This suggests a strong potential for this compound to serve as a direct precursor to spirocyclic pyrazoles and pyrimidines, where the cyclopentane (B165970) ring is fused via a single carbon atom to the new heterocyclic ring. These reactions are foundational in building the core structures of many biologically active compounds. kit.edunih.gov

Building Block in the Construction of Complex Natural Products and Analogues

The synthesis of complex natural products often relies on a strategy of converging smaller, densely functionalized building blocks. The structure of this compound, containing a quaternary carbon, a protected amine, and an aldehyde, makes it an attractive starting point for creating sterically congested and functionally rich portions of a larger molecule.

While no specific total synthesis employing this exact compound is prominently documented, related carbamate (B1207046) derivatives are frequently used. For example, the synthesis of a potential precursor for (-)-muricatacin, a biologically active lactone, utilized a carbamate on a cyclohexene (B86901) ring as a key intermediate to control stereochemistry and introduce functionality. tci-thaijo.org The title compound could theoretically be employed in a similar fashion, where the cyclopentyl ring forms a core part of a natural product analogue, and the aldehyde and amine groups are elaborated into more complex side chains or integrated into larger ring systems.

Chiral Auxiliary or Ligand in Asymmetric Catalysis (through derivatization)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved using chiral ligands or auxiliaries that coordinate to a metal catalyst or substrate. While this compound is itself achiral, it can be readily converted into chiral derivatives.

For example, stereoselective reduction of the formyl group would yield the corresponding chiral amino alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. After separation of the enantiomers, these chiral amino alcohols could serve as precursors for a variety of ligands used in asymmetric catalysis. The development of new ligands is a continuous effort in chemical research to improve the efficiency and selectivity of catalytic reactions. nih.gov Although the direct application of derivatives of the title compound as ligands is not yet reported, the strategy of modifying simple building blocks for this purpose is a common and effective approach in the field.

Contributions to Medicinal Chemistry and Pharmaceutical Research

The tert-butyl carbamate, or Boc group, is not only a protecting group but also a recognized pharmacophore in its own right. Its structural features can contribute to the biological activity and pharmacokinetic properties of a drug molecule.

Design and Synthesis of Bioactive Molecules Incorporating the tert-Butyl Carbamate Scaffold

The carbamate functional group is a key structural element in a multitude of approved therapeutic agents. nih.gov It is chemically robust and can act as a bioisostere for amide bonds, improving properties like cell permeability and metabolic stability. The carbamate's NH group and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets like enzymes or receptors. nih.gov

The title compound provides a scaffold that combines this valuable carbamate group with a conformationally restricted cyclopentane ring. Such rigid structures are sought after in drug design as they can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Molecules incorporating this motif could be synthesized to explore new chemical space in the search for novel bioactive agents. For example, the synthesis of various carbamate derivatives has been a key strategy in developing inhibitors for enzymes like human soluble epoxide hydrolase. mdpi.com

Development of Drug Candidates Targeting Specific Biological Pathways

The structural elements of this compound make it a candidate for derivatization into compounds targeting specific biological pathways. For instance, carbamates are integral to the structure of many protease inhibitors, a class of drugs used to treat viral infections like HIV. nih.gov The aldehyde group can be used as a synthetic handle to attach other pharmacophoric groups, leading to a library of compounds for screening.

Furthermore, the development of PROTACs (Proteolysis-targeting chimeras) often involves linkers containing Boc-protected amines. While the title compound is not a typical linear linker, its scaffold could be adapted for use in novel drug modalities. The synthesis of precursors for drugs like Edoxaban, an anticoagulant, involves complex carbamate intermediates, highlighting the importance of such building blocks in the pharmaceutical industry. google.com Although direct evidence linking this compound to a specific drug candidate is not available, its structure represents a valuable starting point for the rational design of new therapeutic agents. evitachem.com

Potential in Agrochemical Research and Material Science

Beyond pharmaceuticals, the unique chemical properties of this compound lend themselves to potential applications in other areas of chemical innovation, such as agrochemicals and material science.

Use in the Synthesis of Compounds with Agricultural Relevance

The carbamate functional group is a well-established feature in a number of commercial insecticides. wikipedia.org These compounds often act by inhibiting key enzymes in insects. The development of new pesticides is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. Natural products are often a starting point for the design of new agrochemicals, with synthetic modifications used to optimize their properties.

While there is extensive research on carbamate-based insecticides, the specific application of this compound in the synthesis of new agrochemicals has not been specifically detailed in the available literature. Its structure could theoretically be modified to mimic known insecticidal scaffolds, but dedicated studies on this application are not found.

Integration into Polymer and Material Science Applications

The field of polymer science is continually seeking new monomers to create materials with novel properties. The functional groups present in this compound, namely the protected amine and the aldehyde, offer potential reactive sites for polymerization reactions. For example, the aldehyde could undergo polymerization, or the carbamate's tert-butyl group could be removed to free the amine for incorporation into a polymer backbone, such as in polyamides or polyurethanes.

The use of tert-butyl functionalized monomers in polymer synthesis has been explored in other contexts, for instance, in the creation of cyclic poly(alkyl acrylates). rsc.org However, specific research demonstrating the integration of this compound as a monomer or functionalizing agent in polymer and material science is not currently described in the scientific literature. Its potential in this area remains a subject for future exploration.

Advanced Analytical and Characterization Methodologies in Research on Tert Butyl 1 Formylcyclopentyl Carbamate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds like tert-butyl (1-formylcyclopentyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional NMR (like COSY and HSQC), would be used for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group. rsc.org

A singlet for the proton of the formyl group (CHO), expected to appear far downfield, typically in the range of 9-10 ppm.

A broad singlet for the carbamate (B1207046) N-H proton; its chemical shift can vary depending on the solvent and concentration. rsc.org

A series of multiplets in the aliphatic region (typically 1.5-2.5 ppm) corresponding to the 8 protons of the cyclopentyl ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Expected characteristic peaks include:

A signal for the carbonyl carbon of the formyl group, typically around 200 ppm.

A signal for the carbamate carbonyl carbon, usually found around 155 ppm. rsc.org

Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, appearing around 80 ppm and 28 ppm, respectively. rsc.orgchemicalbook.com

Multiple signals for the carbons of the cyclopentyl ring, including a quaternary carbon attached to the formyl and carbamate groups.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the cyclopentyl ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the cyclopentyl ring's signals.

Table 1: Predicted NMR Data for this compound This table is predictive and based on typical chemical shifts for the functional groups.

| Analysis | Functional Group | Predicted Chemical Shift (ppm) | Key Characteristics |

|---|---|---|---|

| ¹H NMR | tert-Butyl (CH₃)₃ | ~1.45 | Singlet, 9H |

| Cyclopentyl (CH₂)₄ | ~1.5 - 2.5 | Multiplets, 8H | |

| Carbamate (NH) | Variable | Broad Singlet, 1H | |

| Formyl (CHO) | ~9.5 | Singlet, 1H | |

| ¹³C NMR | tert-Butyl (CH₃)₃ | ~28 | |

| Cyclopentyl (CH₂)₄ | ~25 - 45 | Multiple signals | |

| Cyclopentyl (Quaternary C) | ~60 - 70 | ||

| tert-Butyl (Quaternary C) | ~80 | ||

| Carbamate (C=O) | ~155 | ||

| Formyl (C=O) | ~200 |

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which further confirms the structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source, are particularly useful. mdpi.comrsc.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com For C₁₁H₁₉NO₃, the expected monoisotopic mass is 213.1365 g/mol . ESI-MS typically shows the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. uni.lu

The fragmentation pattern in MS/MS analysis can reveal structural motifs. Common fragmentation pathways for tert-butyl carbamates include the loss of the tert-butyl group or isobutylene, which are characteristic and aid in structural confirmation. nih.govresearchgate.net

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₀NO₃⁺ | 214.1438 |

| [M+Na]⁺ | C₁₁H₁₉NNaO₃⁺ | 236.1257 |

| [M+K]⁺ | C₁₁H₁₉KNO₃⁺ | 252.0997 |

m/z = mass-to-charge ratio

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands:

A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

Strong absorption bands from the two carbonyl groups. The carbamate C=O stretch typically appears around 1680-1720 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1720-1740 cm⁻¹. mdpi.com

C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic cyclopentyl and tert-butyl groups.

A characteristic pair of weak bands for the aldehyde C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹.

Strong C-O stretching bands in the 1250-1000 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also visible in Raman spectra, and the C-C backbone of the cyclopentyl ring would show characteristic signals.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate | N-H stretch | 3300 - 3400 | Medium |

| Aldehyde | C-H stretch | 2820 & 2720 | Weak |

| Aliphatic | C-H stretch | 2850 - 2980 | Strong |

| Aldehyde | C=O stretch | 1720 - 1740 | Strong |

| Carbamate | C=O stretch | 1680 - 1720 | Strong |

| Carbamate | C-O stretch | 1200 - 1250 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

The analysis would involve injecting the sample onto a nonpolar stationary phase (like a C18 column) and eluting it with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Purity is assessed by integrating the area of the product peak and comparing it to the total area of all peaks detected, typically by a UV detector. For quantification, a calibration curve is generated using standards of known concentration. Ultra-High-Performance Liquid Chromatography (UPLC) can also be used for faster and more efficient separations. sielc.comsielc.com

Table 4: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile / Water gradient |

| Additives | 0.1% Formic Acid or Phosphoric Acid |

| Detection | UV (e.g., at 210 nm) |

| Purpose | Purity assessment and quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for the real-time monitoring of chemical reactions and for the preliminary screening of product purity in the synthesis of this compound. Its utility lies in its ability to quickly separate components of a reaction mixture, allowing chemists to track the consumption of starting materials and the formation of the desired product.

In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the eluent. By capillary action, the eluent moves up the plate, and the compounds in the spotted mixture are partitioned between the stationary phase (the silica gel) and the mobile phase (the eluent).

The separation is based on the differential polarity of the compounds. Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the less polar eluent, resulting in a higher Retention Factor (Rƒ) value. Conversely, more polar compounds interact more strongly with the silica gel and have lower Rƒ values. For this compound, the presence of a polar carbamate group and a formyl group, as well as a non-polar tert-butyl group, allows for effective separation from its precursors, such as the corresponding amino alcohol or diol.

Visualization of the separated spots on the TLC plate is typically achieved using a UV lamp, as the carbamate functionality can often be UV active. Additionally, staining with a developing agent, such as potassium permanganate (B83412) or p-anisaldehyde solution, can be used to visualize compounds that are not UV active. The progress of the reaction is monitored by comparing the Rƒ values of the spots in the reaction mixture to those of the starting materials and the purified product. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to this compound.

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Typical Eluent System (v/v) | Rƒ Value | Visualization Method |

| Starting Material (e.g., 1-(hydroxymethyl)cyclopentan-1-amine) | Ethyl Acetate/Hexane (1:1) | 0.2 | Potassium Permanganate Stain |

| This compound | Ethyl Acetate/Hexane (1:1) | 0.5 | UV (254 nm), p-Anisaldehyde Stain |

| Byproduct (e.g., over-oxidation product) | Ethyl Acetate/Hexane (1:1) | 0.3 | UV (254 nm), Potassium Permanganate Stain |

Note: The Rƒ values are illustrative and can vary depending on the exact TLC plate, eluent composition, and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While techniques like NMR and mass spectrometry provide crucial information about the connectivity and molecular weight of a compound, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for establishing the absolute stereochemistry of chiral centers and for understanding the intermolecular forces that govern the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed. From this map, the positions of the individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would unambiguously confirm the connectivity of the atoms and provide precise measurements of the geometry of the cyclopentyl ring, the carbamate group, and the formyl substituent. If the compound is chiral, the absolute configuration of the stereocenter at the 1-position of the cyclopentyl ring can be determined, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₉NO₃ |

| Formula Weight | 213.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 105.2 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.158 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of what would be reported in a crystallographic study.

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent interactions, known as supramolecular interactions. For this particular compound, the key interactions would likely involve hydrogen bonding and van der Waals forces.

In addition to hydrogen bonding, the non-polar tert-butyl and cyclopentyl groups will interact through weaker van der Waals forces. The analysis of the crystal packing provides insights into how these different forces balance to create a stable crystalline lattice. Understanding these supramolecular interactions is important for crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. For instance, in the pharmaceutical industry, controlling the crystal packing can be crucial for modulating the bioavailability of a drug substance.

Future Perspectives and Emerging Research Directions for Tert Butyl 1 Formylcyclopentyl Carbamate

Development of Next-Generation Synthetic Methodologies

The efficient and scalable synthesis of tert-butyl (1-formylcyclopentyl)carbamate and its derivatives is a key area for future development. Modern synthetic techniques offer promising solutions to overcome the limitations of traditional batch processes.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, presents a powerful alternative to traditional batch synthesis, offering enhanced control, safety, and scalability. acs.orgyoutube.com The application of flow chemistry to the synthesis of carbamates has already demonstrated significant advantages, such as improved reaction efficiency and the ability to handle hazardous reagents more safely. nih.govacs.org

For the production of this compound, a continuous flow process could be designed to telescope multiple reaction steps, thereby minimizing manual handling and purification of intermediates. nih.gov This approach would be particularly beneficial for large-scale synthesis, ensuring consistent product quality and higher throughput. acs.org Key reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities. youtube.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Potential Benefit for Synthesis |

| Scalability | Limited by reactor size | Easily scalable by extending run time | Enables large-scale production for industrial applications. |

| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time | Reduced risk when using potentially hazardous reagents. acs.org |

| Reaction Control | Gradients in temperature and concentration | Precise control over reaction parameters | Improved yield, selectivity, and reproducibility. youtube.com |

| Process Integration | Multiple discrete steps | Telescoped, multi-step synthesis | Streamlined production with reduced manual intervention. nih.gov |

Electrochemical synthesis and photoredox catalysis have emerged as powerful and sustainable tools in modern organic chemistry, enabling novel transformations under mild reaction conditions. nih.govacs.orgsemanticscholar.org These methods rely on the generation of radical intermediates through single-electron transfer processes, offering unique reactivity profiles. nih.govacs.org

The aldehyde and carbamate (B1207046) functionalities within this compound are amenable to transformations via these techniques. For instance, photoredox catalysis has been successfully employed for the synthesis of unnatural α-amino acids and their derivatives through the generation of α-amino radicals. chemrxiv.orgrsc.orgacs.org This suggests the potential for further functionalization of the carbon atom bearing the formyl and carbamate groups.

Furthermore, aldehydes themselves can act as photoinitiators or participate in photoredox-catalyzed reactions, such as enantioselective additions of α-aminoalkyl radicals to aldehydes. acs.orgnih.gov The application of these methods to this compound could lead to the development of novel and efficient routes to complex chiral molecules. Electrochemical methods also offer a green alternative for driving redox reactions, avoiding the use of stoichiometric chemical oxidants or reductants. nih.govacs.org

Table 2: Potential Electrochemical and Photoredox-Catalyzed Reactions for this compound

| Reaction Type | Reactive Intermediate | Potential Product Class | Reference for Methodology |

| Photoredox-mediated α-amino C–H activation | α-amino radical | Functionalized α-amino acid derivatives | chemrxiv.org |

| Enantioselective radical addition to the aldehyde | α-aminoalkyl radical | Chiral β-amino alcohols | acs.org |

| Imine carbamoylation | Carbamoyl radical | α-Amino acid amides | organic-chemistry.org |

| Electrochemical oxidation/reduction | Radical cations/anions | Varied functionalized products | nih.govacs.org |

Exploration of Novel Reactivity and Functionalization

Beyond improving its synthesis, future research will likely focus on exploring the untapped reactivity of this compound to generate novel and valuable molecules.

Direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis that allows for the modification of molecular scaffolds in a more atom-economical and efficient manner. acs.org The cyclopentyl ring of this compound possesses multiple C-H bonds that could be targeted for functionalization.

Recent studies have demonstrated the successful C-H activation of cycloalkanes, including cyclopentane (B165970) derivatives, using various transition metal catalysts. nih.govacs.orgnih.gov These methods have been applied to introduce new carbon-carbon and carbon-heteroatom bonds. By employing directing groups, it is possible to achieve high levels of regioselectivity in C-H activation reactions. chemrxiv.orgacs.org The carbamate group in this compound could potentially serve as a directing group to facilitate C-H activation at specific positions on the cyclopentyl ring, leading to the synthesis of a diverse array of substituted analogs.

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable tools for chemical biology, enabling the study of biomolecules in their natural environment. nih.govnih.gov

The aldehyde functionality in this compound makes it an attractive candidate for the development of bio-orthogonal ligation strategies. nih.govresearchgate.net Aldehydes can react selectively with nucleophiles such as hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. biosyn.com These reactions are often fast, highly specific, and can be performed under physiological conditions. nih.gov By incorporating this molecule into larger biomolecules or probes, researchers could utilize its aldehyde group for specific labeling and detection in complex biological systems.

Advanced Applications in Chemical Biology and Materials Science

The unique structural features of this compound and its derivatives suggest significant potential for advanced applications in both chemical biology and materials science.

Protected amino aldehydes are crucial building blocks in the synthesis of biologically active molecules, including natural products and pharmaceuticals. rsc.orgrsc.orgresearchgate.netacs.org The carbamate group in this compound serves as a key protecting group for the amine, and its ability to act as an amide bond surrogate can be exploited in drug design. nih.govacs.org The cyclopentyl scaffold can impart conformational rigidity and influence the pharmacokinetic properties of a molecule. Future research could focus on incorporating this building block into novel therapeutic agents, such as enzyme inhibitors or receptor modulators.

In materials science, the carbamate and aldehyde functionalities offer handles for polymerization and surface modification. Carbamates are known components in the synthesis of polyurethanes and other polymers. The potential for intramolecular cyclization reactions involving the aldehyde and carbamate groups could also be explored for the synthesis of novel heterocyclic structures, which are prevalent in many functional materials. beilstein-journals.orgrsc.org Gold-catalyzed cyclization of allenic carbamates to form 1,3-oxazin-2-ones showcases the potential for such transformations. beilstein-journals.org The development of polymers or materials incorporating this compound could lead to new materials with tailored properties for a variety of applications.

Design of Chemical Probes for Cellular and Biological Systems

The bifunctional nature of this compound makes it an intriguing candidate for the design of chemical probes. The aldehyde group can act as a reactive handle for conjugation to biomolecules or for detection, while the cyclopentane ring provides a rigid scaffold that can be further functionalized.

The aldehyde is a key functional group for developing fluorescent probes. Research has shown the development of probes with a 2-aminothiophenol (B119425) core that selectively reacts with aldehydes to form dihydrobenzothiazole, triggering a fluorescent response. rsc.orgrsc.org This principle could be adapted to this compound, where the formyl group serves as the target for a fluorogenic reaction, enabling the detection of specific cellular components or enzymatic activities. rsc.org The design of such probes often involves a reaction-based trigger that offers high chemoselectivity and rapid kinetics. rsc.org

Furthermore, the cyclopentane core is a feature found in various biologically active molecules and can be used to create structurally diverse libraries of compounds for screening. scirp.orgoup.comnih.gov The rigid nature of the cyclobutane (B1203170) ring, a related carbocycle, has been shown to favorably position functional groups for binding to biological targets. nih.gov Similarly, the cyclopentane moiety of the title compound could be used to orient other functional groups in a precise manner for interaction with proteins or other cellular machinery. nih.gov The development of such probes would be invaluable for studying biological processes in living systems. rsc.org

Table 1: Potential Chemical Probe Applications for this compound

| Probe Type | Design Principle | Potential Application |

|---|---|---|

| Fluorescent Probes | The formyl group reacts with a fluorogenic reagent (e.g., based on 2-aminothiophenol) to induce a change in fluorescence. rsc.orgrsc.org | Detecting enzymatic activity or the presence of specific biomolecules in cells. |

| Bioconjugation Probes | The aldehyde can be used for covalent labeling of biomolecules through reactions with amines or hydrazides. thermofisher.com | Attaching tags (e.g., biotin, fluorophores) to proteins or other cellular targets for imaging or pull-down assays. thermofisher.com |

| Scaffold-Based Probes | The cyclopentane ring serves as a rigid scaffold for the spatial arrangement of pharmacophores or binding moieties. scirp.orgnih.gov | Probing protein-protein interactions or mapping active sites of enzymes. nih.gov |

Incorporation into Smart Materials and Responsive Polymers

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are a rapidly growing area of materials science. nih.govresearchgate.netiipseries.org The functional groups of this compound offer several avenues for its incorporation into such materials.

The carbamate linkage is a fundamental component of polyurethanes. rsc.org Research into sequence-defined polycarbamates is an emerging field, with the potential to create functional materials by controlling the polymer sequence. acs.org The cyclopentane moiety could be incorporated into polyurethane foams, where cyclopentane itself is already used as a blowing agent to create insulating materials. google.comjunyuanpetroleumgroup.com By using a derivative like this compound as a monomer or an additive, it may be possible to create polyurethanes with novel properties. For instance, the aldehyde group could serve as a cross-linking site or a point for post-polymerization modification.

Furthermore, the development of responsive polymers based on carbamate chemistry is an active area of research. researchgate.netacs.org For example, self-healing polyurethane nanocomposites have been created that utilize oxime-carbamate and hydrogen bonds to achieve high healing efficiencies. mdpi.com The aldehyde functionality of this compound could be used to form dynamic covalent bonds, such as imines, within a polymer network, leading to materials that can respond to changes in pH or the presence of certain chemicals. The cyclopentane ring can also contribute to the physical properties of polymers, and cyclopentane-based monomers have been explored for the synthesis of novel polymers. researchgate.netrsc.orgnih.gov

Table 2: Potential Roles in Smart Materials and Responsive Polymers

| Material Type | Potential Role of the Compound | Resulting Property |

|---|---|---|

| Polyurethanes | As a monomer or cross-linking agent. rsc.orggoogle.com | Modified thermal or mechanical properties; potential for post-polymerization functionalization via the aldehyde group. junyuanpetroleumgroup.com |

| Responsive Hydrogels | Incorporation into the polymer backbone. | The aldehyde group could form reversible covalent bonds (e.g., imines), leading to pH-responsive swelling or degradation. |

| Self-Healing Polymers | As a component in a polymer network containing dynamic bonds. researchgate.netmdpi.com | The aldehyde could participate in reversible reactions, contributing to the material's ability to self-repair after damage. |

| Functionalized Surfaces | Grafting onto a surface via the carbamate or by reacting the aldehyde. | Creation of surfaces that can selectively capture molecules or respond to environmental changes. |

Interdisciplinary Research with Computational and Data-Driven Approaches

Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even plan multi-step syntheses. neurips.ccnih.govmedium.com For a molecule like this compound, ML models could be trained on large datasets of known reactions to predict the most effective catalysts, solvents, and temperature for its synthesis or for its subsequent transformations. acs.orgmit.edu This can save significant time and resources compared to traditional trial-and-error experimentation. mdpi.com

Table 3: Applications of Machine Learning in the Chemistry of this compound

| ML Application | Specific Task | Potential Benefit |

|---|---|---|

| Reaction Condition Optimization | Predict the optimal catalyst, solvent, and temperature for the synthesis of the compound. acs.orgchemical.ai | Increased yield, reduced side products, and faster process development. duke.edu |